Pomalidomide-5'-PEG3-OH is a synthetic compound derived from pomalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma. The addition of a polyethylene glycol (PEG) linker enhances its solubility and stability, making it a valuable tool in biochemical research, particularly in the development of targeted protein degradation strategies. This compound is classified as a small molecule and is primarily utilized in the field of medicinal chemistry and drug discovery.
Pomalidomide-5'-PEG3-OH is synthesized from pomalidomide, which is itself a derivative of thalidomide. The compound falls under the category of proteolysis-targeting chimeras (PROTACs), which are designed to facilitate the degradation of specific proteins within cells. Its classification as a small molecule allows it to penetrate cell membranes easily, enabling its application in various biological assays.
The synthesis of pomalidomide-5'-PEG3-OH typically involves several key steps:
For industrial applications, continuous flow synthesis methods may be utilized to enhance efficiency and reproducibility, allowing for better control over reaction parameters .
Pomalidomide-5'-PEG3-OH features a complex structure that includes:
The molecular formula for pomalidomide-5'-PEG3-OH is C_20H_22N_4O_4S, with a molecular weight of approximately 414.48 g/mol. The structural representation can be derived from its canonical SMILES notation: CC(=O)N(C1=CC=C(C=C1)C(=O)N2C(=O)C=C(C=C2)S(=O)(=O)O)C(=O)N(C(C(C(C(C(C(C(O)O)))O)))O) .
Pomalidomide-5'-PEG3-OH can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The products formed depend on the specific conditions applied during these reactions .
Pomalidomide-5'-PEG3-OH functions primarily by recruiting target proteins to the ubiquitin-proteasome system for degradation. The mechanism involves:
This process is pivotal in targeted protein degradation strategies, enabling selective removal of dysfunctional or unwanted proteins within cells .
Pomalidomide-5'-PEG3-OH typically appears as a white powder or crystalline solid at room temperature. It exhibits high solubility in polar solvents due to the presence of the PEG linker.
The compound displays stability under standard laboratory conditions but may be sensitive to extreme pH levels or temperatures. Its reactivity profile allows for various chemical modifications, making it versatile for further research applications .
Pomalidomide-5'-PEG3-OH has significant applications across various scientific fields:
PROTAC technology employs heterobifunctional molecules composed of three elements: a target protein ligand, an E3 ligase ligand, and a chemical linker. These molecules recruit E3 ubiquitin ligases (e.g., CRBN, VHL) to neosubstrates, triggering their ubiquitination and proteasomal degradation. Pomalidomide-5'-PEG3-OH contributes to this field as a cereblon (CRBN)-directed warhead, exploiting the ligandability of this E3 ligase [3] [10]. Unlike conventional inhibitors, PROTACs operate catalytically, enabling sub-stoichiometric activity and overcoming resistance mutations. The modularity of PROTAC design allows pomalidomide derivatives to be conjugated to diverse target ligands via the PEG3 linker, facilitating degradation of proteins lacking enzymatic pockets [4] [6].
Table 1: Key Degrader Types in TPD
| Degrader Type | Molecular Weight (Da) | E3 Ligase Utilized | Design Flexibility |
|---|---|---|---|
| Traditional PROTAC | >800 | CRBN, VHL, MDM2 | High (modular ligands + linker) |
| Molecular Glue | <500 | CRBN, DCAF15 | Low (serendipitous discovery) |
| Pomalidomide-5'-PEG3-OH Conjugates | 400–600 | CRBN | Moderate (fixed E3 ligand, variable target ligand) |
Recent advances highlight the superior degradation efficiency of linker-optimized PROTACs. For example, studies show that PEG3-linked pomalidomide conjugates exhibit enhanced cell permeability and ternary complex stability compared to bulkier counterparts [4] [7]. This is critical for degrading oncology targets like BRD9 or BCR-ABL, where linker length directly influences degradation efficacy [6].
Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), binds CRBN with high affinity, inducing conformational changes that enable recruitment of neosubstrates such as IKZF1/3 or GSPT1 [8] [10]. The core structure features a phthalimide ring and a piperidine-2,6-dione moiety, which are essential for CRBN engagement [6] [7]. Functionalization at the 4'- or 5'-position allows linker attachment without compromising ligase binding. Pomalidomide-5'-PEG3-OH specifically modifies the 5' position with a triethylene glycol chain terminating in a hydroxyl group (–OH), serving as a handle for conjugation to target ligands [5] [6].
Table 2: Degradation Efficiency of Pomalidomide-Based PROTACs
| Target Protein | Conjugate Structure | DC50 (nM) | Application |
|---|---|---|---|
| BRD9 | Pomalidomide-5'-PEG3-Acid + BRD9 ligand | 50–100 | Oncology [6] |
| p300 | Pomalidomide-4'-PEG3-Acid + A-485 | 120 | Epigenetics [7] |
| ERRα | Pomalidomide-5'-PEG3-OH + ERRα ligand | 75 | Metabolic disease [10] |
Biophysically, the PEG3 spacer in Pomalidomide-5'-PEG3-OH provides optimal distance (∼15 Å) between the E3 ligase and target protein, facilitating productive ubiquitin transfer. Studies confirm that elongation beyond PEG3 compromises degradation kinetics, while shorter linkers impede ternary complex formation [7]. Additionally, the terminal –OH group enables straightforward amide coupling or click chemistry, streamlining PROTAC synthesis [5] [6].
The PEG3 linker in Pomalidomide-5'-PEG3-OH addresses two critical challenges in degrader design: molecular rigidity and hydrophilicity. PEG3’s ethylene oxide repeats confer water solubility, countering the lipophilicity of pomalidomide and target ligands (e.g., kinase inhibitors). This enhances bioavailability and cellular uptake, as evidenced by linker-free PROTACs exhibiting 3–5× lower IC50 values than PEGylated variants in lung cancer models [4].
Conformationally, PEG3’s flexibility allows adaptive positioning of the target protein relative to CRBN. Research demonstrates that PEG3 enables a "Goldilocks zone" for ubiquitination, where excessive rigidity (e.g., alkyl chains) or flexibility (e.g., PEG>4) reduces degradation efficiency [7]. This is exemplified by p300 degraders, where PEG3-linked A-485–pomalidomide conjugates achieved >80% target degradation, outperforming PEG2 or PEG4 analogs [7].
Table 3: Impact of Linker Chemistry on Degrader Efficacy
| Linker Type | Solubility (LogP) | Degradation Half-life (h) | Ternary Complex Stability (Kd, μM) |
|---|---|---|---|
| None (direct conjugation) | −1.2 | 2.0 | 0.08 [4] |
| PEG3 | −2.5 | 8.0 | 0.15 [7] |
| Alkyl (C6) | +3.0 | >24 | 2.50 [7] |
Synthetically, the –OH terminus simplifies PROTAC assembly. One-pot reactions coupling Pomalidomide-5'-PEG3-OH to acid-functionalized target ligands via esterification yield degraders in >85% efficiency, surpassing multistep routes [7]. This modularity accelerates the exploration of novel target ligands while maintaining CRBN engagement.
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